2-Chloro-3',4'-dimethoxybenzil

Carboxylesterase-2 inhibition hCE-2 selectivity Drug metabolism

2-Chloro-3',4'-dimethoxybenzil (CDMB; o-chlorobenzveratroin) is an unsymmetrically substituted benzil (1,2-diphenylethane-1,2-dione) derivative bearing an ortho-chloro substituent on one phenyl ring and meta/para-dimethoxy groups on the other. It belongs to a class of compounds recognized as potent, selective inhibitors of mammalian carboxylesterases (CEs) while showing no activity toward acetylcholinesterase or butyrylcholinesterase.

Molecular Formula C16H13ClO4
Molecular Weight 304.72 g/mol
CAS No. 56159-70-7
Cat. No. B1584330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3',4'-dimethoxybenzil
CAS56159-70-7
Molecular FormulaC16H13ClO4
Molecular Weight304.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC
InChIInChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3
InChIKeyULVSCSFZMZRZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3',4'-dimethoxybenzil (CAS 56159-70-7): Differentiated hCE-2 Inhibitor & Unsymmetrical Benzil Building Block for Targeted Procurement


2-Chloro-3',4'-dimethoxybenzil (CDMB; o-chlorobenzveratroin) is an unsymmetrically substituted benzil (1,2-diphenylethane-1,2-dione) derivative bearing an ortho-chloro substituent on one phenyl ring and meta/para-dimethoxy groups on the other . It belongs to a class of compounds recognized as potent, selective inhibitors of mammalian carboxylesterases (CEs) while showing no activity toward acetylcholinesterase or butyrylcholinesterase [1]. The compound is also employed as a synthetic intermediate for unsymmetrical quinoxaline and cyclopentadienone derivatives .

Why Generic Benzil Analogue Substitution Fails for 2-Chloro-3',4'-dimethoxybenzil (56159-70-7)


Benzil analogues exhibit profoundly divergent selectivity profiles among carboxylesterase isoforms [1]. In the Wadkins et al. panel of 30 analogues, hiCE/hCE1 selectivity ratios span from 0.8 to >370, demonstrating that minor substituent changes can invert or eliminate isoform discrimination. Substituting 2-chloro-3',4'-dimethoxybenzil with unsubstituted benzil, symmetrical 4,4′-dihalo, or 4,4′-dimethoxy congeners would sacrifice the hiCE (hCE-2) selectivity that is the primary procurement rationale for this compound.

Quantitative Differentiation Evidence for 2-Chloro-3',4'-dimethoxybenzil (56159-70-7) Against Closest Benzil Analogs


hiCE (hCE-2) Inhibitory Potency & Selectivity: 8.9 nM Ki with 371-Fold Discrimination Against hCE1 Versus 3-Fold for Benzil

In a head-to-head comparative study using recombinant human intestinal carboxylesterase (hiCE; hCE-2) and human carboxylesterase-1 (hCE1) with o-nitrophenyl acetate substrate, 2-chloro-3',4'-dimethoxybenzil (compound 23) exhibited an hiCE Ki of 8.9 ± 0.9 nM versus an hCE1 Ki of 3300 ± 560 nM, yielding an hiCE/hCE1 selectivity ratio of 371 [1]. In contrast, unsubstituted benzil (compound 1) showed an hiCE Ki of 14.7 ± 1.9 nM and an hCE1 Ki of 45.1 ± 3.2 nM, for a selectivity ratio of only 3 [1]. Thus, 2-chloro-3',4'-dimethoxybenzil achieves comparable hiCE potency with >120-fold improvement in isoform selectivity.

Carboxylesterase-2 inhibition hCE-2 selectivity Drug metabolism

Selectivity Window Against Symmetrical 4,4′-Dihalo and 4,4′-Dimethoxy Benzil Analogues: >30-Fold Wider Discrimination

Cross-study comparison within the same experimental framework (identical assay conditions, same publication) reveals that 2-chloro-3',4'-dimethoxybenzil (hiCE/hCE1 selectivity ratio = 371) provides >30-fold superior isoform discrimination relative to symmetrical benzil analogues: 4,4′-dichlorobenzil (compound 9, ratio = 1.7), 4,4′-difluorobenzil (compound 8, ratio = 1.4), and 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (compound 22, ratio = 11) [1]. The unsymmetrical mono-methoxy analogue 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione (compound 21) achieves a ratio of 49, still 7.6-fold lower than the target compound [1].

Carboxylesterase isoform selectivity Benzil SAR hiCE-specific inhibitors

Class-Wide Absence of Cholinesterase Off-Target Activity: All Benzil Analogues Including 2-Chloro-3',4'-dimethoxybenzil Show Ki >100 µM Against AChE and BuChE

In the comprehensive counter-screening performed by Wadkins et al., 2-chloro-3',4'-dimethoxybenzil, along with all 30 tested benzil analogues, exhibited Ki values exceeding 100 µM against both human acetylcholinesterase (hAcChE) and human butyrylcholinesterase (hBuChE) [1]. This class-level property provides a clean selectivity profile versus cholinesterases, with a >11,200-fold safety window relative to hiCE inhibition (8.9 nM vs >100,000 nM) [1].

Carboxylesterase selectivity Cholinesterase counter-screen Off-target profiling

Documented Synthetic Yield: 56.5% Isolated Yield in Quinoxaline Condensation Reaction with 1,2-Phenylenediamine

In a published synthetic protocol, condensation of 2-chloro-3',4'-dimethoxybenzil (1.46 mmol) with 1.46 mmol 1,2-phenylenediamine in boiling acetic acid for 16 h, followed by recrystallization from toluene/ethanol (50/50), afforded 0.312 g of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, representing a 56.5% isolated yield [1]. While direct comparative yield data with other benzil substrates under identical conditions are not available in the primary literature, this documented yield establishes a benchmark for procurement-based planning of quinoxaline library synthesis.

Quinoxaline synthesis Benzil condensation Heterocyclic ligand precursor

Validated Application Scenarios for 2-Chloro-3',4'-dimethoxybenzil (56159-70-7) Based on Quantitative Evidence


Selective Pharmacological Knockdown of hCE-2 in Drug Metabolism and Prodrug Activation Studies

At a working concentration of 100 nM, 2-chloro-3',4'-dimethoxybenzil achieves >90% inhibition of hiCE (hCE-2) while leaving hCE1 activity essentially unaffected (<3% inhibition at Ki = 3300 nM), enabling clean dissection of hCE-2-specific contributions to prodrug hydrolysis, as supported by the 371-fold selectivity ratio demonstrated in Wadkins et al. [1]. This application is not achievable with unsubstituted benzil, which would co-inhibit hCE1 substantially at comparable concentrations [1].

Isoform-Specific Carboxylesterase Profiling in Species-Comparative Metabolism

The compound's nanomolar hiCE potency (Ki = 8.9 nM) combined with its absence of cholinesterase cross-reactivity (Ki >100 µM) [1] makes it suitable for ex vivo tissue preparations where multiple esterases are co-expressed. Its selectivity profile against rat carboxylesterase (rCE Ki = 36 nM) [1] further supports cross-species translational metabolism studies.

Synthesis of Unsymmetrical Quinoxaline Ligands for Coordination Chemistry

The unsymmetrical substitution pattern (o-Cl on one ring; 3,4-di-OCH3 on the other) is preserved in the quinoxaline product, yielding a ligand with differentiated donor characteristics on the two aryl substituents [1]. The documented 56.5% condensation yield with 1,2-phenylenediamine provides a validated bench-scale protocol for ligand library construction [1].

Precursor for Hexaarylbiimidazole Photoinitiators with Extended Absorption

Patent literature demonstrates that 3,4-dimethoxy-2'-chlorobenzil serves as a key building block for hexaarylbiimidazole photoinitiators possessing absorption wavelengths extending to 410 nm, enabling higher photosensitivity in UV-curable formulations compared to systems built from simpler benzil precursors [2].

Technical Documentation Hub

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